molecular formula C13H15ClN2O B1418888 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)propanamide CAS No. 1210020-81-7

2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)propanamide

Cat. No. B1418888
M. Wt: 250.72 g/mol
InChI Key: LLQFEJOMMQSNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)propanamide (abbreviated as 2-Cl-CN-4-MePPA) is an amide compound belonging to the class of organic compounds known as chloroamides. It is an important chemical intermediate used in a variety of applications, such as synthetic organic chemistry, medicinal chemistry, and materials science. 2-Cl-CN-4-MePPA has been found to have a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties. In addition, it has been shown to have potential applications in the diagnosis and treatment of cancer.

Scientific Research Applications

Sorption of Herbicides to Soil and Minerals

Werner, Garratt, and Pigott (2012) reviewed experiments on the sorption of phenoxy herbicides, including 2,4-D, to various soils and minerals, suggesting that soil organic matter and iron oxides are relevant sorbents for these chemicals. This research could provide insight into environmental behaviors relevant to similar compounds (Werner et al., 2012).

Acrylamide in Processed Foods

Pundir, Yadav, and Chhillar (2019) provided a comprehensive review on the occurrence, synthesis, toxicity, and detection methods for acrylamide in processed foods, emphasizing biosensing methods. This review could be relevant for understanding the environmental and health impacts of chemical compounds used in industry (Pundir et al., 2019).

Analysis of 2,4-D Herbicide Toxicity

Zuanazzi, Ghisi, and Oliveira (2020) conducted a scientometric review to summarize the characteristics of 2,4-D herbicide toxicity and mutagenicity, highlighting the rapid advancement in research in this area. This study may offer a methodological framework applicable to the study of other chemicals (Zuanazzi et al., 2020).

Occurrence and Toxicity of Antimicrobial Compounds

Bedoux, Roig, Thomas, Dupont, and Bot (2012) reviewed the occurrence, toxicity, and degradation of triclosan in the environment, providing insight into the fate of synthetic antibacterial agents, which might be relevant to understanding the environmental impact of related compounds (Bedoux et al., 2012).

Practical Synthesis Techniques

Qiu, Gu, Zhang, and Xu (2009) reported a practical pilot-scale method for the synthesis of 2-fluoro-4-bromobiphenyl, highlighting the challenges and solutions in the synthesis of complex organic compounds. This might be relevant for the synthesis of related compounds (Qiu et al., 2009).

properties

IUPAC Name

2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c1-10-4-6-12(7-5-10)16(9-3-8-15)13(17)11(2)14/h4-7,11H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQFEJOMMQSNKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCC#N)C(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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